tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate
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Overview
Description
tert-Butyl (8-oxo-5-oxaspiro[34]octan-2-yl)carbamate is a spirocyclic compound with a unique structure that includes both an oxaspiro and carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The carbamate group can also participate in covalent bonding with active site residues, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but includes a hydroxyl group instead of an oxo group.
tert-Butyl-8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a thia (sulfur-containing) spirocyclic ring, providing different chemical properties.
Uniqueness
tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-12(7-8)9(14)4-5-16-12/h8H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
GXZASORGKRZNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)CCO2 |
Origin of Product |
United States |
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